Ac-val-nh2 Ac-val-nh2
Brand Name: Vulcanchem
CAS No.: 37933-88-3
VCID: VC21538615
InChI: InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)
SMILES: CC(C)C(C(=O)N)NC(=O)C
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

Ac-val-nh2

CAS No.: 37933-88-3

Cat. No.: VC21538615

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Ac-val-nh2 - 37933-88-3

CAS No. 37933-88-3
Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name 2-acetamido-3-methylbutanamide
Standard InChI InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10)
Standard InChI Key WEHJKQHCMGQEEF-UHFFFAOYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N)NC(=O)C
SMILES CC(C)C(C(=O)N)NC(=O)C
Canonical SMILES CC(C)C(C(=O)N)NC(=O)C

Chemical Identity and Structural Characteristics

N-Acetyl-L-valinamide, commonly abbreviated as Ac-Val-NH2, is characterized by specific molecular identifiers that define its chemical identity. It is classified as an acyclic amide derivative of the amino acid L-valine. The structural features of this compound include an acetylated amino group at one end and an amide group at the other, creating a chemically stable entity with distinct properties from the parent amino acid.

Basic Identification Parameters

Ac-Val-NH2 is identified through multiple standardized designations in chemical databases and research literature. Its chemical structure corresponds to an L-valine residue that has undergone both N-terminal acetylation and C-terminal amidation, modifications that significantly alter its physical and chemical behavior compared to free valine.

ParameterValue
Chemical NameN-Acetyl-L-valinamide
Common SynonymsAc-L-Val-NH2, (S)-2-acetamido-3-methylbutanamide, N-acetylvalinamide
CAS Registry Number37933-88-3
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
IUPAC NameN2-acetyl-L-valinamide

The compound's molecular structure features a central chiral carbon with the S-configuration, consistent with the L-stereochemistry of natural amino acids. This stereochemistry is crucial for its biological recognition and activity .

Structural Representation

In peptide notation, Ac-Val-NH2 is represented as [acetyl]-V-[NH2], which indicates the modifications to the standard valine residue. The compound maintains the side chain of valine—an isopropyl group—which contributes to its hydrophobic character and influences its physicochemical properties. The acetyl group adds a carbonyl functionality that can participate in hydrogen bonding, while the C-terminal amide replaces the carboxylic acid with a primary amide group .

Physical and Chemical Properties

The physical and chemical properties of Ac-Val-NH2 are essential for understanding its behavior in various environments and applications. These properties influence its solubility, stability, and reactivity patterns, which are critical considerations for research and practical applications.

Physical Properties

Ac-Val-NH2 exists as a solid at room temperature with specific physical characteristics that determine its handling and storage requirements. Its properties reflect a balance between the hydrophobic valine side chain and the polar amide and acetyl groups, resulting in moderate solubility in both polar and non-polar solvents.

PropertyValue
Physical StateSolid at room temperature
Density1.0±0.1 g/cm³
Boiling Point387.4±25.0 °C at 760 mmHg
Melting Point509.0 K (approximately 235.85°C)
Flash Point188.1±23.2 °C

The relatively high melting and boiling points indicate significant intermolecular forces, likely hydrogen bonding between the amide groups of adjacent molecules, contributing to crystal lattice stability .

Thermodynamic Properties

Thermodynamic data for Ac-Val-NH2 provides insights into its phase transitions and energetics, which are valuable for understanding its behavior under different temperature conditions and for processing considerations.

Thermodynamic ParameterValueTemperature
Enthalpy of Sublimation31.81 ± 0.53 kcal/molVarious temperatures
Enthalpy of Sublimation31.02 ± 0.45 kcal/mol376 K
Enthalpy of Sublimation30.1 ± 0.48 kcal/mol418 K
Enthalpy of Fusion9.35 kcal/mol509 K

These thermodynamic values are essential for predicting phase behavior and stability during storage and processing. The enthalpy of sublimation represents the energy required for the compound to transition directly from solid to gas phase, which is relevant for certain purification methods. The enthalpy of fusion indicates the energy needed to convert the solid to liquid at its melting point .

Synthesis and Preparation Methods

The synthesis of Ac-Val-NH2 typically involves the modification of L-valine through acetylation followed by amidation, or through the resolution of racemic mixtures to obtain the optically pure L-form. Several approaches have been documented in the literature, each with specific advantages depending on the required scale and purity.

Direct Synthesis from L-Valine

The most straightforward approach involves the sequential modification of L-valine. First, the amino group is acetylated using acetyl chloride or acetic anhydride under controlled conditions. The resulting N-acetyl-L-valine is then converted to the amide through activation of the carboxyl group followed by treatment with ammonia.

Resolution of Racemic Mixtures

An alternative approach involves the resolution of N-acetyl-DL-valine to obtain the optically pure L-form. This method utilizes the differential crystallization of diastereomeric salts formed with chiral resolving agents such as L-leucinamide.

The resolution process typically begins with N-acetyl-DL-valine (0.5 mol) and L-leucinamide (0.55 mol) dissolved in ethanol. Upon cooling, the L-leucinamide salt of N-acetyl-L-valine crystallizes as fine long laths. After recrystallization, the pure salt is obtained with a melting point of 181-182°C. The N-acetyl-L-valine is then liberated from the salt by ion exchange chromatography using a column of Diaion SK#1 (H-form). This method yields N-acetyl-L-valine with a specific rotation of [α]20D-0.4° (c, 2: methanol) .

Valinamide Preparation

The preparation of the valinamide intermediate can be accomplished through the ammonolysis of ethyl DL-valinate. In one documented approach, ethyl DL-valinate is heated at 100°C under 40 atm with liquid ammonia for 24 hours in an autoclave. After removing the liquid ammonia and washing the residual crop with dry ether, DL-valinamide with a melting point of 78-79°C is obtained. Recrystallization from boiling benzene further purifies the product .

Research Applications and Significance

Ac-Val-NH2 has several important applications in biochemical and pharmaceutical research, stemming from its unique structural features and properties. As a modified amino acid derivative, it serves multiple functions in various research contexts.

Peptide Structure Studies

The compound serves as a valuable model for understanding peptide structures and interactions. The N-acetyl and C-amide modifications mimic the peptide backbone environment of an amino acid residue within a protein chain, eliminating the charged termini that would otherwise be present. This makes Ac-Val-NH2 useful for studying peptide backbone conformations and hydrogen bonding patterns without terminal charge interference.

Enzyme Mechanism Investigations

Ac-Val-NH2 has applications in studies of enzyme mechanisms, particularly those involving proteases and peptidases. The modified termini can provide insights into substrate recognition and binding interactions, as these modifications alter the electrostatic and hydrogen bonding properties compared to the free amino acid.

Pharmaceutical Research

In pharmaceutical contexts, Ac-Val-NH2 can serve as a building block for peptidomimetic drug design. The acetylation and amidation protect the compound from rapid degradation by aminopeptidases and carboxypeptidases, respectively, potentially enhancing the metabolic stability of peptide-based therapeutics that incorporate this structure.

Amount of CompoundVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg6.32 mL1.26 mL0.63 mL
5 mg31.61 mL6.32 mL3.16 mL
10 mg63.21 mL12.64 mL6.32 mL

After preparation, stock solutions should be stored appropriately to minimize degradation. When stored at -80°C, solutions remain viable for up to 6 months, while storage at -20°C limits usability to approximately 1 month. To enhance solubility, heating the sample to 37°C followed by ultrasonic bath treatment is recommended .

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